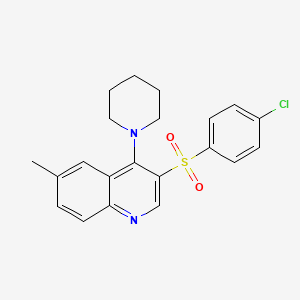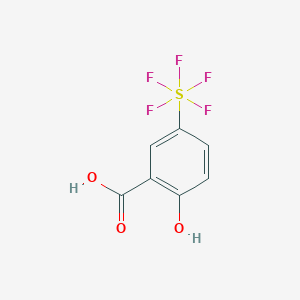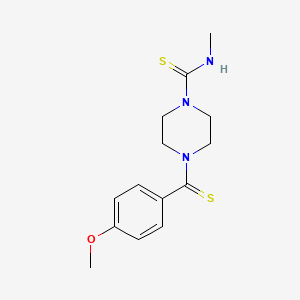![molecular formula C15H15F3N4 B2417629 N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline CAS No. 1424469-69-1](/img/structure/B2417629.png)
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline is a complex organic compound that features a cyano group, an ethyl group, and a trifluoroethyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of the Cyano Group: The cyano group is often introduced through the reaction of an amine with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives.
Final Coupling: The final step involves coupling the cyano-substituted aniline with the trifluoroethyl-substituted imidazole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The cyano group can act as an electrophile, while the imidazole ring can participate in hydrogen bonding or π-π interactions.
Materials Science: The trifluoroethyl group can enhance the compound’s stability and electronic properties, making it suitable for use in electronic devices or sensors.
Comparison with Similar Compounds
Similar Compounds
- N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}benzamide
- N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}pyridine
Uniqueness
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline is unique due to the presence of both a cyano group and a trifluoroethyl-substituted imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-ethylphenyl)-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c1-2-12-4-3-5-13(8-12)22(11-19)9-14-20-6-7-21(14)10-15(16,17)18/h3-8H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUGQOOIWCYRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NC=CN2CC(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2417547.png)
![N-(1-Cyanocyclohexyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2417548.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2417551.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B2417552.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)




![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2417561.png)

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)
![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)
